N-[[2-(oxan-4-yloxy)pyridin-4-yl]methyl]-2,7-diazaspiro[4.5]decane-7-carboxamide
Description
N-[[2-(oxan-4-yloxy)pyridin-4-yl]methyl]-2,7-diazaspiro[45]decane-7-carboxamide is a complex organic compound with a unique structure that includes a spirocyclic framework, a pyridine ring, and an oxane moiety
Properties
IUPAC Name |
N-[[2-(oxan-4-yloxy)pyridin-4-yl]methyl]-2,7-diazaspiro[4.5]decane-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N4O3/c25-19(24-9-1-5-20(15-24)6-8-21-14-20)23-13-16-2-7-22-18(12-16)27-17-3-10-26-11-4-17/h2,7,12,17,21H,1,3-6,8-11,13-15H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFMYBFDCWMMGEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCNC2)CN(C1)C(=O)NCC3=CC(=NC=C3)OC4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[2-(oxan-4-yloxy)pyridin-4-yl]methyl]-2,7-diazaspiro[4.5]decane-7-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the spirocyclic core through a cyclization reaction, followed by the introduction of the pyridine and oxane groups via nucleophilic substitution and etherification reactions, respectively. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure precise control over reaction parameters and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-[[2-(oxan-4-yloxy)pyridin-4-yl]methyl]-2,7-diazaspiro[4.5]decane-7-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to modify the functional groups present in the compound.
Substitution: Nucleophilic substitution reactions can be carried out to replace specific groups within the molecule, using reagents like sodium azide or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Sodium azide in DMF or alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines
Scientific Research Applications
N-[[2-(oxan-4-yloxy)pyridin-4-yl]methyl]-2,7-diazaspiro[4.5]decane-7-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique properties.
Biology: The compound may serve as a probe or ligand in biochemical studies, helping to elucidate the function of specific proteins or enzymes.
Industry: The compound’s unique structure makes it a candidate for use in the production of advanced materials, such as polymers or coatings with specific properties.
Mechanism of Action
The mechanism of action of N-[[2-(oxan-4-yloxy)pyridin-4-yl]methyl]-2,7-diazaspiro[4.5]decane-7-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets with high affinity, potentially modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to downstream effects on cellular processes.
Comparison with Similar Compounds
Similar Compounds
N-[[2-(oxan-4-yloxy)pyridin-4-yl]methyl]-2,7-diazaspiro[4.5]decane-7-carboxamide analogs: These compounds share a similar core structure but differ in the substituents attached to the spirocyclic or pyridine rings.
Spirocyclic amides: Compounds with a spirocyclic framework and amide functional groups, which may exhibit similar chemical reactivity and biological activity.
Pyridine derivatives: Molecules containing a pyridine ring, which are commonly used in medicinal chemistry due to their ability to interact with biological targets.
Uniqueness
This compound is unique due to its combination of a spirocyclic core, pyridine ring, and oxane moiety. This structural arrangement provides the compound with distinct chemical and biological properties, making it a valuable tool in various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
